BenchChemオンラインストアへようこそ!

1-cyclooctyl-4-(4-nitrophenyl)piperazine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This disubstituted piperazine offers an unrivaled cyclooctyl lipophilic signature (cLogP ~4.2) that smaller ring analogs cannot replicate, making it the optimal precursor for CNS-penetrant aniline libraries after nitro reduction. The 4-nitrophenyl handle also provides a unique derivatization vector absent in common arylpiperazines. Essential for completing SAR datasets on tyrosinase/Nox inhibition and for designing MOF catalysts where precise steric occupancy is critical. Source this high-logP building block to differentiate your library.

Molecular Formula C18H27N3O2
Molecular Weight 317.4 g/mol
Cat. No. B3852719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclooctyl-4-(4-nitrophenyl)piperazine
Molecular FormulaC18H27N3O2
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H27N3O2/c22-21(23)18-10-8-17(9-11-18)20-14-12-19(13-15-20)16-6-4-2-1-3-5-7-16/h8-11,16H,1-7,12-15H2
InChIKeyAKKHUTNXTZPTPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclooctyl-4-(4-nitrophenyl)piperazine: Structural and Synthetic Baseline for Research Procurement


1-Cyclooctyl-4-(4-nitrophenyl)piperazine (C18H27N3O2, MW: 317.4 g/mol) is a disubstituted piperazine derivative featuring an N-cyclooctyl group and an N'-(4-nitrophenyl) group . This compound belongs to a broader class of N-aryl-N'-cycloalkylpiperazines, which are frequently employed as building blocks in medicinal chemistry for generating libraries of bioactive molecules, particularly after reduction of the nitro group to the corresponding aniline [1]. Its procurement is typically driven by the need for a specific cycloalkyl topological and lipophilic signature that cannot be achieved with smaller ring analogs.

Why 1-Cyclooctyl-4-(4-nitrophenyl)piperazine Cannot Be Replaced by Common In-Class Analogs


Substituting this compound with common N-arylpiperazine analogs (e.g., the cyclopentyl or unsubstituted phenyl versions) results in a fundamentally different molecular topology and lipophilicity profile. The cyclooctyl moiety introduces a significantly larger hydrophobic footprint (cLogP ~4.2) compared to the cyclopentyl analog (cLogP ~3.3), which directly impacts membrane permeability, off-target binding, and metabolic stability in a manner that cannot be recapitulated by smaller rings [1]. Furthermore, the 4-nitrophenyl group is a critical synthetic handle; its reduction to a para-aniline provides a unique vector for further derivatization that is absent in analogs lacking this functional group [2]. Generic substitution therefore alters both the non-covalent interactions of the scaffold and its subsequent synthetic utility.

Quantitative Differentiation of 1-Cyclooctyl-4-(4-nitrophenyl)piperazine vs. Analogs


Lipophilicity-Driven Property Differentiation: 1-Cyclooctyl vs. 1-Cyclopentyl Analog

The key differentiator is the lipophilicity imparted by the N-cyclooctyl group. Computational analysis (cLogP via ChemAxon) predicts a cLogP of ~4.2 for 1-cyclooctyl-4-(4-nitrophenyl)piperazine, compared to ~3.3 for the most common purchasable analog, 1-cyclopentyl-4-(4-nitrophenyl)piperazine (CAS 443915-54-6) [1]. This ~0.9 log unit increase represents a roughly 8-fold difference in partition coefficient, which is highly significant for crossing biological membranes and binding to hydrophobic enzyme pockets.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Intermediate Differentiation: Nitro-Reduction to a Unique Aniline Vector

A primary procurement driver is the ability to selectively reduce the 4-nitrophenyl group to a 4-aminophenyl group. This transformation yields 1-cyclooctyl-4-(4-aminophenyl)piperazine, a specific aniline building block. The closest purchasable pre-reduced analog, 4-(4-cyclopentylpiperazin-1-yl)aniline (CAS 443915-55-7), demonstrates that the reduced cyclooctyl aniline product is not commercially available and must be synthesized from the nitro precursor [1]. This makes the nitro compound the essential entry point to a unique chemical space.

Synthetic Chemistry Building Blocks Parallel Synthesis

Molecular Weight Differentiation: Impact on Fragment-Based Screening Libraries

With a molecular weight of 317.4 g/mol, this compound is heavier than the cyclopentyl analog (275.35 g/mol) . This 42.05 g/mol difference is significant in fragment-based screening (FBDD), where the rule-of-three guidelines penalize high molecular weight. While the cyclopentyl analog is firmly within standard fragment space (MW<300), the cyclooctyl derivative occupies a heavier, 'lead-like' chemical space, making it appropriate for probing larger, more lipophilic binding sites.

Fragment-Based Drug Discovery Physicochemical Properties Library Design

Validated Application Scenarios for 1-Cyclooctyl-4-(4-nitrophenyl)piperazine


Synthesis of High-LogP Aniline Libraries for CNS Drug Discovery

Based on its predicted cLogP of ~4.2, this compound is the optimal precursor for generating cyclooctyl-aniline libraries targeting CNS enzymes or receptors that require high lipophilicity for blood-brain barrier penetration [1]. The procurement workflow involves purchasing the nitro compound, performing a catalytic hydrogenation to the aniline, and conducting parallel amide or sulfonamide coupling reactions. This specific high-logP aniline cannot be sourced through the purchase of the common cyclopentyl analog.

Structure-Activity-Relationship (SAR) Studies on Cycloalkyl Ring Size in Nox or Tyrosinase Inhibition

Recent literature highlights the importance of the N-1 substituent on piperazine for tyrosinase and Nox enzyme inhibition [1]. In an SAR campaign investigating the effect of cycloalkyl ring size, this compound represents the 'cyclooctyl' or large-ring extreme of the series. Procurement of this compound is essential to complete the SAR dataset and statistically quantify the contribution of ring size and lipophilicity to inhibitory potency, alongside smaller ring analogs (cyclopentyl, cyclohexyl).

Specialty Ligand in Coordination Chemistry with Unique Steric Demand

The bulky, flexible cyclooctyl group provides a very different steric environment compared to rigid aromatic or smaller cyclic substituents [1]. This compound is justified for procurement by inorganic and materials chemists who are designing metal-organic frameworks (MOFs) or homogeneous catalysts where the spatial occupancy of the ligand sphere is critical for enantioselectivity or pore geometry. No other commercially available N-arylpiperazine offers this precise steric profile.

Quote Request

Request a Quote for 1-cyclooctyl-4-(4-nitrophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.